molecular formula C18H17ClN2O2S B4138848 N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B4138848
M. Wt: 360.9 g/mol
InChI Key: FRTCTSBXFPWDHH-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through the cyclization of appropriate thioamide and ortho-aminobenzoyl chloride derivatives under acidic or basic conditions.

    Acylation Reaction: The benzothiazinone intermediate is then acylated with 2-chloro-4,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It could be explored as a potential drug candidate for treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide: can be compared with other benzothiazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiazinone derivatives.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-10-7-11(2)17(12(19)8-10)21-16(22)9-15-18(23)20-13-5-3-4-6-14(13)24-15/h3-8,15H,9H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTCTSBXFPWDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 2
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N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 3
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N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-4,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

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